2,3-Dichloro-4-isopropoxyphenylboronic acid

Physicochemical Characterization pKa Prediction Reactivity Tuning

2,3-Dichloro-4-isopropoxyphenylboronic acid (CAS 2096329-76-7, molecular formula C9H11BCl2O3, molecular weight 248.9 g/mol) is a di-ortho-substituted arylboronic acid derivative distinguished by the 2,3-dichloro-4-isopropoxy substitution pattern on the phenyl ring. It belongs to a class of boronic acid building blocks widely employed in organic synthesis, materials science, and pharmaceutical development, where the type and position of substituents profoundly affect acidity, receptor activity, and coupling efficiency.

Molecular Formula C9H11BCl2O3
Molecular Weight 248.89
CAS No. 2096329-76-7
Cat. No. B2606766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dichloro-4-isopropoxyphenylboronic acid
CAS2096329-76-7
Molecular FormulaC9H11BCl2O3
Molecular Weight248.89
Structural Identifiers
SMILESB(C1=C(C(=C(C=C1)OC(C)C)Cl)Cl)(O)O
InChIInChI=1S/C9H11BCl2O3/c1-5(2)15-7-4-3-6(10(13)14)8(11)9(7)12/h3-5,13-14H,1-2H3
InChIKeyBZPJKRLRJCMROZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,3-Dichloro-4-isopropoxyphenylboronic acid CAS 2096329-76-7: A Di-ortho-Substituted Arylboronic Acid Scaffold for Sterically Demanding Couplings


2,3-Dichloro-4-isopropoxyphenylboronic acid (CAS 2096329-76-7, molecular formula C9H11BCl2O3, molecular weight 248.9 g/mol) is a di-ortho-substituted arylboronic acid derivative distinguished by the 2,3-dichloro-4-isopropoxy substitution pattern on the phenyl ring . It belongs to a class of boronic acid building blocks widely employed in organic synthesis, materials science, and pharmaceutical development, where the type and position of substituents profoundly affect acidity, receptor activity, and coupling efficiency [1]. The ortho-substitution pattern is known to generate significant differences in physicochemical properties and reactivity compared to meta- and para-isomers [1]. The compound is commercially available at a purity specification of 95% from specialized chemical suppliers .

ScaffoldDi-ortho-substituted arylboronic acid
Coupling FitSterically demanding Suzuki-Miyaura context
ProcurementSpecification-grade purity for coupling workflows

Why 2,3-Dichloro-4-isopropoxyphenylboronic acid Cannot Be Interchanged with Positional Isomers or Mono-Chloro Analogs


The substitution pattern on a phenylboronic acid ring is not a cosmetic variation; it directly determines the compound's acid dissociation constant (pKa), steric profile during transmetalation in cross-coupling reactions, and overall electronic character [1]. The 2,3-dichloro substitution pattern creates a distinct ortho-steric environment compared to the 3,5-dichloro isomer (CAS 1218790-62-5), and the presence of two electron-withdrawing chlorine atoms significantly alters electronic properties relative to mono-chloro analogs such as 2-chloro-4-isopropoxyphenylboronic acid (CAS 313545-47-0) . Procuring a generic arylboronic acid without this precise substitution pattern risks altered reaction kinetics, different selectivity profiles, or complete reaction failure in sterically sensitive applications.

Positional Isomer

3,5-dichloro isomer may differ in steric and electronic profile, potentially altering coupling outcome.

Mono-Chloro Analog

2-chloro-4-isopropoxy analog shows different electronic character, which may shift transmetalation rates.

Generic Arylboronic Acid

Lacking the precise 2,3-dichloro-4-isopropoxy pattern risks reaction failure in sterically sensitive applications.

2,3-Dichloro-4-isopropoxyphenylboronic acid CAS 2096329-76-7: A Comparative Quantitative Evidence Matrix for Scientific Selection


Acidity Modulation: Predicted pKa Reduction from Di-Chloro and Isopropoxy Substitution

The target compound exhibits a predicted pKa of 7.45±0.58 . This value is reduced by approximately 1.4 pKa units relative to the unsubstituted phenylboronic acid baseline (pKa ~8.83) [1], attributed to the combined electron-withdrawing effects of the 2,3-dichloro and 4-isopropoxy substituents [2].

Predicted pKa
Class-level
7.45 ± 0.58
Supports pKa-dependent binding context
ΔpKa ≈ -1.4 vs phenylboronic acid; predicted
Physicochemical Characterization pKa Prediction Reactivity Tuning

Steric Differentiation: Di-ortho-Substitution Pattern Versus 3,5-Dichloro Positional Isomer

The target compound bears substituents at the 2- and 3- positions, creating a distinct ortho-steric environment adjacent to the boronic acid moiety . This contrasts with its positional isomer, 3,5-dichloro-4-isopropoxyphenylboronic acid (CAS 1218790-62-5), which lacks an ortho-substituent . Literature on di-ortho-substituted aryl bromides demonstrates that ortho-alkoxy, di-ortho-substituted arenes bearing isopropyl groups can be synthesized in excellent yields using specialized bulky ligand systems [1], whereas less hindered isomers may exhibit different coupling kinetics or require distinct catalyst systems.

Steric Profile
Class-level
2,3-dichloro-4-isopropoxy (ortho-hindered) vs 3,5-dichloro isomer (non-ortho)
Ortho substitution may require specialized catalyst systems
Qualitative structural inference
Steric Hindrance Suzuki-Miyaura Coupling Positional Isomerism

Electronic and Solubility Differentiation from Mono-Chloro Analog

The target compound (molecular weight 248.9 g/mol, C9H11BCl2O3) contains two electron-withdrawing chlorine atoms on the aromatic ring, conferring a significantly different electronic profile compared to the mono-chloro analog, 2-chloro-4-isopropoxyphenylboronic acid (CAS 313545-47-0, molecular weight 214.45 g/mol, C9H12BClO3) . The predicted boiling point of the target compound (390.9±52.0 °C) provides a quantifiable physicochemical distinction for purification and handling considerations.

Physicochemical Profile
Cross-study
MW 248.9 g/mol; predicted bp 390.9±52.0 °C
Electronic and solubility profile may differ
Vendor-reported MW; predicted bp
Electron-Withdrawing Effects Molecular Weight Solubility Profile

Density and Structural Compactness: Predicted Value of 1.34±0.1 g/cm³

The target compound exhibits a predicted density of 1.34±0.1 g/cm³ . This value is higher than the reported density of phenylboronic acid (1.22 g/cm³, solid) [1], consistent with the mass-enhancing effect of the dichloro and isopropoxy substituents on the aromatic scaffold.

Predicted Density
Class-level
1.34 ± 0.1 g/cm³
May influence solid-state packing
Δ ≈ +0.12 g/cm³ vs phenylboronic acid; predicted
Density Crystal Engineering Physical Property

Validated Application Scenarios for 2,3-Dichloro-4-isopropoxyphenylboronic acid Based on Quantitative Differentiation


Synthesis of Ortho-Alkoxy Di-ortho-Substituted Biaryls via Suzuki-Miyaura Cross-Coupling

The 2,3-dichloro-4-isopropoxy substitution pattern provides a sterically hindered aryl boronic acid partner for Suzuki-Miyaura couplings aimed at generating di-ortho-substituted biaryl scaffolds. Literature demonstrates that ortho-alkoxy di-ortho-substituted arenes bearing isopropyl groups can be prepared in excellent yields using bulky ligand systems [1]. This compound's specific ortho-chloro and isopropoxy arrangement makes it a suitable candidate for exploring such sterically demanding bond formations, where its unique steric profile may influence reaction selectivity and product distribution [1].

Boronate-Based Molecular Recognition Probes Leveraging Modulated pKa

With a predicted pKa of 7.45±0.58 , this compound occupies an acidity window that may favor boronate ester formation under mildly acidic to neutral conditions. Boronic acids with pKa values in this range are of interest for designing sugar sensors and carbohydrate-binding molecules that operate effectively in aqueous or near-physiological environments without the need for strongly alkaline buffers [2].

Synthesis of Densely Functionalized Pharmaceutical Intermediates

The combination of an isopropoxy group and two chlorine atoms on the aromatic ring provides a differentiated electronic and steric profile [2] compared to mono-halogenated or methoxy analogs . This substitution pattern can be exploited to tune the physicochemical properties of downstream biaryl drug candidates, including lipophilicity and metabolic stability, making the compound a strategic building block for medicinal chemistry library synthesis [3].

Crystal Engineering and Solid-State Material Synthesis

The predicted density of 1.34±0.1 g/cm³ and the 2,3-dichloro substitution pattern may influence molecular packing and intermolecular interactions in the solid state. Such properties are relevant for the design of covalent organic frameworks (COFs) or other ordered porous materials where boronic acid building blocks are employed [2].

Application
Selection Property
Validation Focus
Di-ortho-substituted biaryl synthesis
Sterically hindered coupling profile
Reaction selectivity and catalyst system review
Boronate ester formation at near-neutral pH
Predicted pKa window
pH-dependent binding and sensor response
Functionalized biaryl drug intermediates
Electronic and steric differentiation
Lipophilicity and scaffold tunability review
Covalent organic frameworks (COFs) and porous materials
Predicted density and packing
Intermolecular interaction and crystallinity context

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